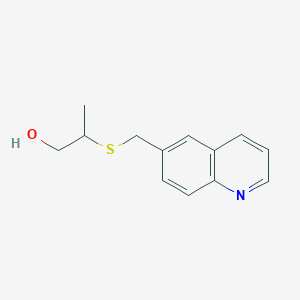![molecular formula C12H11F4NO2 B6630954 [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone, also known as TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. TFMK is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone involves the covalent binding of the compound to the active site of serine proteases. This binding results in the inhibition of the enzyme's activity, which prevents the protease from carrying out its biological function. This compound has been shown to form a covalent bond with the serine residue at the active site of the protease, which blocks the access of substrates to the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. In vivo studies have shown that this compound can inhibit blood coagulation and fibrinolysis, reduce inflammation, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has several advantages as a research tool, including its potent inhibition of serine proteases, its ability to form a covalent bond with the enzyme's active site, and its selectivity for serine proteases. However, this compound has limitations in lab experiments, including its potential toxicity, its potential for non-specific binding, and its limited solubility in some solvents.
Future Directions
There are several future directions in research involving [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone, including the development of new synthetic methods for the compound, the identification of new serine protease targets, and the development of new therapeutic agents based on the compound's properties. This compound has also been used as a tool for studying the role of serine proteases in various biological processes, and future research may focus on the use of this compound in these studies. Additionally, this compound has potential applications in the development of new diagnostic tools for diseases that involve serine proteases.
Synthesis Methods
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can be synthesized using various methods, including the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-aminooxazoline or by the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-aminooxazolidine. The compound can also be synthesized using the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-amino-2-methyl-1-propanol.
Scientific Research Applications
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been used extensively in scientific research for its unique properties as a serine protease inhibitor. The compound has been used in studies of blood coagulation, fibrinolysis, inflammation, and cancer. This compound has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This inhibition has been used to study the role of these enzymes in various biological processes.
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-19-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDPMTXYZSKYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)

![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)


![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)




